BenchChemオンラインストアへようこそ!

3-Bromo-2-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Drug Design ADME Prediction Scaffold Selection

3-Bromo-2-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1697661-05-4) is a brominated, partially saturated heterocyclic building block belonging to the tetrahydropyrazolo[1,5-a]pyrimidine class. Its core scaffold is recognized as a privileged structure in medicinal chemistry, serving as the foundation for numerous kinase inhibitors and CNS-active agents, including the FDA-approved BTK inhibitor zanubrutinib.

Molecular Formula C9H14BrN3
Molecular Weight 244.13 g/mol
Cat. No. B13322965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Molecular FormulaC9H14BrN3
Molecular Weight244.13 g/mol
Structural Identifiers
SMILESCCC1=NN2CC(CNC2=C1Br)C
InChIInChI=1S/C9H14BrN3/c1-3-7-8(10)9-11-4-6(2)5-13(9)12-7/h6,11H,3-5H2,1-2H3
InChIKeyAFVCNZMCEHLGFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: Core Properties and Class Positioning


3-Bromo-2-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1697661-05-4) is a brominated, partially saturated heterocyclic building block belonging to the tetrahydropyrazolo[1,5-a]pyrimidine class. Its core scaffold is recognized as a privileged structure in medicinal chemistry, serving as the foundation for numerous kinase inhibitors and CNS-active agents, including the FDA-approved BTK inhibitor zanubrutinib [1]. The compound features a molecular formula of C9H14BrN3, a molecular weight of 244.13 g/mol, and a typical commercial purity of ≥95% . Its defining structural elements are a bromine atom at the 3-position, an ethyl group at the 2-position, and a methyl substituent specifically at the 6-position of the tetrahydropyrimidine ring, distinguishing it from other regioisomers in this compound family.

Why Regioisomeric Purity of 6-Methyl Substitution in 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Cannot Be Ignored for Compound Selection


Within the tetrahydropyrazolo[1,5-a]pyrimidine family, the position of the methyl substituent on the saturated ring is a critical, non-interchangeable structural feature. Closely related analogs bearing the methyl group at the 5- or 7-position (CAS 1697758-28-3 and CAS 1694951-19-3, respectively) possess different three-dimensional conformations, electronic distributions, and metabolic vulnerabilities [1]. These differences directly modulate binding interactions with biological targets: in the analogous fully aromatic pyrazolo[1,5-a]pyrimidine series, moving an alkyl group from the 5- to the 7-position altered PDE inhibitory potency by more than 10-fold depending on the enzyme isoform [2]. Consequently, substituting a 6-methyl building block with a 5- or 7-methyl isomer during synthesis of a lead compound can corrupt the intended pharmacophore, producing a structurally distinct final drug candidate with unpredictable biological performance [3].

Quantitative Differentiation Evidence for 3-Bromo-2-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine vs. Closest Analogs


Regioisomeric Identity Confirmed by Computed Lipophilicity: 6-Methyl vs. 7-Methyl Analog

The 6-methyl substitution in the target compound confers a measurably different lipophilicity profile compared to the 7-methyl regioisomer (3-Bromo-2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, CID 136837342). This property directly influences passive membrane permeability and non-specific protein binding in biological systems [1].

Drug Design ADME Prediction Scaffold Selection

Differentiation of Core Scaffold Electron Density: 6-Methyl Substitution Enables a Unique H-Bond Acceptor Profile

The topological polar surface area (TPSA) and hydrogen bond acceptor count differ systematically with the methyl group position. The 6-methyl isomer presents an altered distribution of H-bond acceptors across the tetrahydropyrimidine ring nitrogen atoms compared to the 5- and 7-methyl variants, which can change binding affinity for kinase hinge regions where precise molecular recognition is required [1].

Medicinal Chemistry Structure-Activity Relationship Reaction Selectivity

Structural Distinction from the Fully Aromatic 3-Bromo-5,7-dialkylpyrazolo[1,5-a]pyrimidine PDE Inhibitor Series

The target compound's 4,5,6,7-tetrahydro core distinguishes it from the well-characterized 3-bromo-5,7-dialkylpyrazolo[1,5-a]pyrimidine series explored by Novinson et al. as cAMP phosphodiesterase inhibitors. The saturated ring eliminates the planar aromatic character, allowing adoption of a non-planar conformation that can engage ATP-binding pockets differently from the flat aromatic inhibitors, often leading to improved kinase selectivity profiles [1].

Phosphodiesterase Inhibition Kinase Selectivity Scaffold Hopping

Synthetic Utility: The 6-Methyl Group as a Conformational Control Element in Enantioselective Synthesis

In the context of Rh-catalyzed asymmetric reductive dearomatization, substituents on the tetrahydropyrimidine ring critically influence enantioselectivity. The 6-methyl group in the target compound serves as a steric directing element. Xie et al. (2023) demonstrated that chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines with C6 substitution can be synthesized with up to 98% ee, with the substitution pattern at C6 being a key determinant of stereochemical outcome [1]. The 3-bromo and 2-ethyl substituents further differentiate the pyrazole ring reactivity for downstream cross-coupling chemistry.

Asymmetric Catalysis Building Block Utility Chiral Pool Strategy

Recommended Application Scenarios for 3-Bromo-2-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Based on Differential Evidence


Precision Synthesis of Regioisomerically Pure Chiral BTK Inhibitor Analogs

When synthesizing analogs of zanubrutinib or other chiral tetrahydropyrazolo[1,5-a]pyrimidine kinase inhibitors, the 6-methyl regioisomer ensures the correct topological placement of the methyl group relative to the kinase hinge-binding region. Substitution with the 7-methyl isomer (CID 136837342) alters the H-bond acceptor count from 3 to 2, changing the molecular recognition pattern with the target kinase. Procurement of the exact 6-methyl compound eliminates structural ambiguity in patent filings and SAR interpretation [1].

Building Block for Asymmetric Synthesis Programs Targeting 98% ee Chiral Intermediates

The 6-methyl group on the tetrahydropyrimidine ring serves as a steric directing element in enantioselective catalytic transformations. As demonstrated by Xie et al. (2023), chiral tetrahydropyrazolo[1,5-a]pyrimidines can be obtained with up to 98% enantiomeric excess using Rh-catalyzed reductive dearomatization. The target compound's specific substitution pattern is ideally suited for such transformations, enabling access to a chiral, non-planar scaffold distinct from the planar aromatic PDE inhibitor series [2].

ADME Property Fine-Tuning Through Computationally Predicted Lipophilicity Control

For medicinal chemistry programs where passive permeability and CNS exposure profile are critical, the 6-methyl isomer offers a computed XLogP3-AA of approximately 2.3—0.2 log units lower than the 7-methyl isomer (XLogP3-AA = 2.5). This reduced lipophilicity is desirable when seeking to avoid hERG channel blockade, phospholipidosis, or excessive metabolic clearance, as described in the optimization of the pyrazolo[1,5-a]pyrimidine KDR kinase inhibitor series [3].

Core Scaffold for Fragment-Based Drug Discovery Targeting Novel Kinase Chemotypes

The partially saturated 4,5,6,7-tetrahydro core distinguishes this compound from the extensively patented, fully aromatic pyrazolo[1,5-a]pyrimidine space. Fragment-based screening libraries enriched with this scaffold can explore conformational space unavailable to flat aromatic fragments, potentially yielding hits against kinases with non-canonical ATP-binding site geometries. The 3-bromo substituent provides a convenient synthetic handle for rapid fragment elaboration via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling [4].

Quote Request

Request a Quote for 3-Bromo-2-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.